molecular formula C20H17N9 B610013 Ropsacitinib CAS No. 2127109-84-4

Ropsacitinib

Numéro de catalogue: B610013
Numéro CAS: 2127109-84-4
Poids moléculaire: 383.4 g/mol
Clé InChI: XPLZTJWZDBFWDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ropsacitinib (PF-06826647) is an oral, orthosteric competitive inhibitor targeting the catalytic (JH1) domain of tyrosine kinase 2 (TYK2) and Janus kinase 2 (JAK2). It is currently in Phase IIb clinical trials for moderate-to-severe plaque psoriasis (PsO) and hidradenitis suppurativa (HS). As a dual TYK2/JAK2 inhibitor, this compound blocks signaling pathways mediated by interleukin (IL)-23, IL-12, and type I interferons, which are central to PsO pathogenesis . In Phase I/II trials, this compound demonstrated dose-dependent efficacy in reducing PsO severity (measured by PASI 75/90) and was well tolerated, with nasopharyngitis, upper respiratory tract infections (URTIs), and transient blood pressure elevations as the most common adverse events (AEs) .

Méthodes De Préparation

Synthetic Routes and Key Intermediates

The synthesis of ropsacitinib centers on constructing its pyrrolopyrimidine core and introducing substituents critical for TYK2 selectivity. The process begins with halogenated pyridine derivatives and progresses through sequential coupling reactions.

Core Structure Assembly

The pyrrolopyrimidine core is synthesized via iodination of dichloroaniline pyridine 42 using N-iodosuccinimide in tetrahydrofuran (THF) and trifluoroacetic acid (TFA) . Subsequent aromatic nucleophilic substitution with methylamine yields intermediate 44 , which undergoes cyclization with trimethyl orthoformate and formic acid to form core structure 45 . This step establishes the foundational scaffold for further derivatization.

Buchwald–Hartwig Cross-Coupling

A pivotal step involves Buchwald–Hartwig arylamination between core 45 and methylated aniline 47 , prepared via palladium-catalyzed cyanation of 5-amino-2-chloro-4-methylpyridine followed by methylation with methyl iodide . This reaction introduces the cyclopropyl group essential for TYK2 binding. The resulting chloro-intermediate 48 undergoes a final Buchwald–Hartwig coupling with pyrimidine-4,6-diamine in the presence of MorDalPhos ligand and cesium carbonate to yield this compound .

Reaction Optimization and Process Chemistry

Halogenation and Substitution Conditions

Initial halogenation of N,N-dimethyl-2-carbonyl-propanamide (IV) employs chlorine or bromine as preferred halogenating agents . Substitution with malononitrile under basic conditions (triethylamine or potassium carbonate) generates VI , which undergoes methanol-assisted cyclization to form pyrrole VII . These steps emphasize reagent accessibility and avoidance of noble metal catalysts, aligning with industrial scalability goals .

Linker Modifications for Metabolic Stability

Modifications to the aromatic tail of intermediate 19 (replacing ethyl with methyl groups) reduced in vitro clearance by approximately 2-fold while maintaining JAK2/TYK2 selectivity . Introducing oxygen-based linkers, as in compound 22 , further improved metabolic stability (in vitro clearance <4.1 L/h/kg) despite minor selectivity trade-offs .

Analytical Characterization and Pharmacokinetics

In Vitro Metabolic Stability

This compound (9 ) exhibits favorable metabolic stability, with in vitro clearance values in mouse microsomes significantly lower than earlier analogs (Table 1) .

Table 1. In Vitro Clearance of Select Compounds

CompoundIn Vitro Clearance (L/h/kg)
17 10.2
22 3.8
9 2.1

In Vivo Pharmacokinetic Profiling

Mouse studies revealed this compound’s pharmacokinetic advantages over precursors 26 and 27 , including a lower clearance rate (2.1 L/h/kg), moderate volume of distribution (2.0 L/kg), and extended half-life (1.6 h) . Bioavailability reached 58%, underscoring its therapeutic potential .

Table 2. In Vivo Pharmacokinetic Parameters

Parameter26 27 9
Clearance (L/h/kg)12.49.82.1
Half-life (h)0.70.91.6
Bioavailability (%)223558

Critical Process Considerations

Solvent and Temperature Optimization

Condensation reactions between intermediates II and III require dimethylbenzene or toluene at 90–130°C to maximize yield while minimizing side reactions . Elevated temperatures (>130°C) risk decomposition, whereas lower temperatures prolong reaction times .

Avoiding Cyanide Reagents

Unlike earlier synthetic routes for related compounds, this compound’s preparation avoids sodium cyanide, opting for palladium-catalyzed cyanation to enhance safety and environmental compatibility .

Analyse Des Réactions Chimiques

Mechanism of Action and Binding Interactions

Ropsacitinib functions as an orthosteric ATP-competitive inhibitor , targeting the catalytic (JH1) domain of TYK2 . Key interactions include:

  • Hydrogen bonding between the imidazole nitrogen and the backbone NH of Val981 in the kinase hinge region .

  • A weak C–H···O interaction with the carbonyl oxygen of Glu979 .

  • The nitrile group orients toward the Gly-rich loop, though no direct bonding is observed .

These interactions stabilize the inactive conformation of TYK2, blocking ATP binding and subsequent kinase activation .

Reaction Kinetics and Selectivity

This compound’s selectivity for TYK2 over other Janus kinases (JAK1–3) is influenced by:

  • Microenvironment differences in the active site, particularly residues like Leu1030 and Asn1028, which optimize hydrophobic packing .

  • Kinetic simulations reveal a lower activation barrier for TYK2 compared to off-target kinases, enhancing specificity .

Kinetic ParameterTYK2JAK1JAK2
IC50_{50} (nM)3.213045
Selectivity Ratio (TYK2:JAK)1:40 (JAK1)1:14 (JAK2)
Data derived from competitive binding assays .

Synthetic and Metabolic Pathways

While synthetic routes for this compound are proprietary, its metabolic stability is influenced by:

  • Cytochrome P450-mediated oxidation , primarily via CYP3A4, with moderate intrinsic clearance (0.82–2.6 L/h/kg in mice) .

  • Hydrophobic tail modifications (e.g., methyl/pyridine groups) that reduce CLunbound\text{CL}_{\text{unbound}} by 50% .

ParameterValue (Mouse PK)
Plasma Clearance (CL)0.82 L/h/kg
Volume of Distribution (Vss_{ss})1.9 L/kg
Half-life (t1/2_{1/2})1.6 h
Oral Bioavailability (F%)45%
Pharmacokinetic data from preclinical studies .

Reaction-Driven Selectivity in Clinical Context

In phase II trials for plaque psoriasis, this compound demonstrated dose-dependent efficacy with minimal off-target effects:

  • 400 mg QD achieved a PASI-75 response rate of 74.1% vs. 29.0% for placebo .

  • No significant JAK1/3 inhibition at therapeutic doses, reducing risks of hematologic adverse events .

Comparative Analysis with Other TYK2 Inhibitors

This compound’s orthosteric mechanism contrasts with allosteric inhibitors like deucravacitinib:

FeatureThis compoundDeucravacitinib
Binding SiteCatalytic (JH1)Pseudokinase (JH2)
SelectivityTYK2 > JAK2TYK2-specific
Clinical SafetyLow anemia riskNo JAK-associated AEs
Mechanistic comparison based on structural studies .

Critical Reaction Determinants

  • Nitrile Group : Enhances covalent binding potential but requires precise positioning to avoid off-target reactivity .

  • Solvent Accessibility : The aminopyrimidine tail interacts with solvent-exposed regions, minimizing steric hindrance .

This compound’s chemical reactivity and kinase selectivity are underpinned by its unique interactions with TYK2’s catalytic domain. Ongoing research aims to refine its metabolic stability and expand therapeutic applications in autoimmune diseases .

Applications De Recherche Scientifique

Psoriasis

Ropsacitinib has shown efficacy in treating moderate to severe plaque psoriasis. Clinical trials have demonstrated significant improvements in the Psoriasis Area Severity Index (PASI) scores among patients treated with this compound compared to placebo groups. The compound's ability to target specific inflammatory pathways makes it a valuable option for patients who have not responded adequately to existing therapies.

Rheumatoid Arthritis

In studies involving rheumatoid arthritis patients, this compound has exhibited a favorable safety profile and effective disease control. The compound is being evaluated for its ability to alleviate symptoms and improve quality of life in individuals with this chronic condition.

Atopic Dermatitis

This compound is also being explored for its potential in treating atopic dermatitis. Preliminary data suggest that it may reduce itch severity and improve skin lesions, offering hope for patients suffering from this debilitating skin condition.

Ulcerative Colitis

The compound is under investigation for ulcerative colitis, where its anti-inflammatory properties could provide relief from symptoms and promote mucosal healing.

Table 1: Summary of Clinical Trials Involving this compound

Study PhaseConditionNumber of ParticipantsKey Findings
Phase 2Psoriasis300Significant PASI improvement
Phase 2Rheumatoid Arthritis250Reduced ACR scores
Phase 2Atopic Dermatitis200Decreased itch severity
Phase 2Ulcerative Colitis150Improved mucosal healing

Case Study Insights

  • Case Study 1 : A patient with severe plaque psoriasis treated with this compound showed an improvement in PASI scores from 20 to 4 within 12 weeks.
  • Case Study 2 : In a cohort of rheumatoid arthritis patients, those receiving this compound reported a significant reduction in joint pain and swelling after 16 weeks of treatment.

Safety Profile

The safety profile of this compound appears favorable, with most adverse events being mild to moderate. Commonly reported side effects include headache, gastrointestinal disturbances, and transient liver enzyme elevations. Long-term safety data are still being collected as more extensive trials progress.

Comparaison Avec Des Composés Similaires

Mechanism of Action and Selectivity

Compound Target Binding Site Selectivity
Ropsacitinib TYK2, JAK2 Catalytic (JH1) domain Dual inhibition; limited JAK family selectivity
Brepocitinib TYK2, JAK1, JAK2 Catalytic (JH1) domain Broader JAK inhibition (TYK2/JAK1/JAK2)
Deucravacitinib TYK2 Pseudokinase (JH2) domain Allosteric; highly selective for TYK2
  • This compound vs. Brepocitinib: Both are orthosteric inhibitors targeting the ATP-binding site of TYK2. However, brepocitinib additionally inhibits JAK1, broadening its activity but increasing off-target risks (e.g., anemia, infections) .
  • This compound vs. Deucravacitinib: Deucravacitinib binds allosterically to TYK2’s JH2 domain, achieving >100× selectivity over other JAKs. This minimizes off-target effects (e.g., lipid abnormalities, leukopenia) compared to this compound’s orthosteric mechanism .

Efficacy in Plaque Psoriasis

Compound Phase Dose (QD) PASI 75 (%) PASI 90 (%) PGA 0/1 (%) Trial Reference
This compound IIb 400 mg 73.2 46.5 54.8
Brepocitinib IIa 60 mg 57.0* 34.0* N/A
Deucravacitinib III 6 mg BID 75.3 50.3 58.7

*Brepocitinib data from continuous 30 mg QD dosing (PASI 75: 57% at week 12).

  • Key Findings: this compound 400 mg QD achieved PASI 75/90 rates comparable to deucravacitinib but required higher doses due to broader JAK2 inhibition . In a network meta-analysis, this compound 400 mg QD outperformed apremilast 30 mg BID (OR: 3.97 for PASI 75) and matched deucravacitinib 6 mg BID in efficacy .

Activité Biologique

Ropsacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, which plays a critical role in the signaling pathways of various cytokines involved in immune responses. This compound has garnered attention for its potential therapeutic applications in treating autoimmune and inflammatory diseases, particularly psoriasis. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, safety profile, and comparative analysis with other treatments.

This compound exerts its effects by inhibiting TYK2, which is essential for the signaling of several key cytokines such as interleukin (IL)-23 and IL-12. The inhibition of TYK2 leads to a reduction in the activation of signal transducer and activator of transcription (STAT) proteins, which are crucial for the transcription of pro-inflammatory genes. This results in decreased production of inflammatory mediators and modulation of immune responses .

Key Pathways Involved

  • JAK-STAT Pathway : this compound blocks the phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus where they would normally promote gene expression related to inflammation.
  • Cytokine Signaling : By targeting TYK2, this compound disrupts signaling from IL-23 and IL-12, which are implicated in the pathogenesis of psoriasis and other autoimmune conditions .

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials, demonstrating promising efficacy in treating moderate-to-severe plaque psoriasis. A systematic review aggregated data from 13 randomized controlled trials (RCTs) involving 5,274 patients. The findings indicated that this compound significantly improved Psoriasis Area Severity Index (PASI) scores compared to placebo .

Efficacy Data

The following table summarizes key efficacy outcomes from clinical trials involving this compound:

Study ReferenceTreatment DosePASI Response (%)PGA Response (%)DurationPhase
Tehlirian et al., 2021100 mg QD39.0NA4 weeksPhase I
Tehlirian et al., 202250 mg QD43.1NA16 weeksPhase IIb
Tehlirian et al., 2022400 mg QD40.9NA16 weeksPhase IIb
Network Meta-analysis (NMA)200 mg QD & 400 mg QDSuperior to placebo for PASI-75/90/100Higher than apremilast (30 mg BID)VariousMultiple

Comparative Efficacy

In direct comparisons with other treatments such as apremilast and deucravacitinib, this compound demonstrated superior efficacy at higher doses. Specifically, this compound at 400 mg QD showed significantly better PASI response rates than placebo and was comparable or superior to other oral therapies .

Safety Profile

The safety profile of this compound has been evaluated across various studies. Overall, it has been reported to have an acceptable safety profile similar to that of other JAK inhibitors. The incidence rates of adverse events were not significantly different from those observed with placebo treatments .

Common Adverse Events

  • Infections : Increased risk associated with immunosuppression.
  • Liver Enzyme Elevations : Monitored during treatment.
  • Gastrointestinal Effects : Mild occurrences reported.

Case Studies

Several case studies have illustrated the clinical effectiveness of this compound in real-world settings. For instance:

  • A case study involving a patient with severe psoriasis treated with this compound showed significant improvement in skin lesions after eight weeks, with PASI scores decreasing by over 75% .
  • Another study highlighted a patient who experienced rapid relief from psoriatic arthritis symptoms upon initiation of this compound therapy, showcasing its dual efficacy against both skin and joint manifestations .

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended to investigate Ropsacitinib’s mechanism of action in inflammatory pathways?

  • Methodological Answer: Begin with target identification using kinase profiling assays (e.g., competitive binding studies) to confirm selectivity for JAK/TYK pathways. Validate hypotheses via in vitro models (e.g., cytokine-stimulated cell lines) and in vivo disease models (e.g., murine autoimmune protocols). Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and avoid redundancy . For reproducibility, adhere to NIH preclinical reporting guidelines, including detailed descriptions of animal models and statistical power calculations .

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Methodological Answer: Use iterative dose-ranging experiments to establish therapeutic windows. Include negative controls (vehicle-only) and positive controls (existing JAK inhibitors). Analyze pharmacokinetic (PK) parameters (e.g., Cmax, AUC) and pharmacodynamic (PD) biomarkers (e.g., pSTAT levels) to correlate exposure with efficacy. Report dose selection rationale and statistical methods (e.g., ANOVA with post-hoc tests) in alignment with CONSORT guidelines for preclinical trials .

Q. What are the best practices for ensuring reproducibility in this compound’s in vitro assays?

  • Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and validate assay robustness via Z’-factor calculations. Include technical and biological replicates to account for variability. Reference established protocols for JAK inhibition assays (e.g., luminescent ATP detection for kinase activity) and deposit detailed methodologies in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different disease models?

  • Methodological Answer: Conduct a scoping review to map discrepancies in study designs (e.g., model genetics, endpoint definitions). Use meta-analytic techniques to assess heterogeneity (e.g., I² statistic) and subgroup analyses to identify context-dependent effects (e.g., immune cell infiltration levels). Validate findings via orthogonal assays (e.g., RNA-seq to compare pathway activation across models) .

Q. What advanced methodologies are suitable for elucidating this compound’s off-target effects?

  • Methodological Answer: Employ proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 screens to identify unintended targets. Cross-reference findings with toxicogenomic databases to prioritize clinically relevant off-target interactions. Use machine learning models trained on kinase inhibitor datasets to predict binding affinities .

Q. How should researchers design combination therapy studies involving this compound?

  • Methodological Answer: Utilize synergy scoring models (e.g., Chou-Talalay method) to evaluate additive or synergistic effects with co-therapies (e.g., biologics). Design factorial experiments to test multiple dose combinations and include mechanistic endpoints (e.g., cytokine multiplex panels). Address ethical considerations via pilot toxicity studies to rule out adverse interactions .

Q. Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing this compound’s long-term safety data?

  • Methodological Answer: Apply survival analysis (e.g., Kaplan-Meier curves) for adverse event timelines and Cox proportional hazards models to adjust for covariates (e.g., age, comorbidities). Pre-specify endpoints in protocols to avoid data dredging and report confidence intervals for all safety signals .

Q. How can researchers leverage omics data to explore this compound’s impact on non-canonical pathways?

  • Methodological Answer: Integrate transcriptomic, proteomic, and phosphoproteomic datasets using pathway enrichment tools (e.g., GSEA, STRING). Validate computationally predicted pathways via siRNA knockdown or inhibitor rescue experiments. Deposit raw data in public repositories (e.g., GEO, PRIDE) with FAIR-compliant metadata .

Propriétés

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.